N-Desmethyl sorafenib

Description

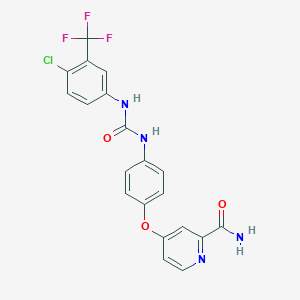

Structure

3D Structure

Properties

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]phenoxy]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N4O3/c21-16-6-3-12(9-15(16)20(22,23)24)28-19(30)27-11-1-4-13(5-2-11)31-14-7-8-26-17(10-14)18(25)29/h1-10H,(H2,25,29)(H2,27,28,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UAEWBZYTKIMYRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)NC2=CC(=C(C=C2)Cl)C(F)(F)F)OC3=CC(=NC=C3)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101117356 | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

450.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

284461-74-1 | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=284461-74-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | BAY-439007 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0284461741 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101117356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAY-439007 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N4T1W2J64C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

what is the role of N-Desmethyl sorafenib in vivo

An In-Depth Technical Guide to the In Vivo Role of N-Desmethyl Sorafenib

Introduction

Sorafenib (Nexavar®) is an oral multi-kinase inhibitor that has become a cornerstone in the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC).[1][2] Its mechanism of action involves the inhibition of tumor cell proliferation and angiogenesis by targeting multiple serine/threonine and receptor tyrosine kinases, including RAF1, BRAF, VEGFRs, and PDGFR.[1][3][4] As with most orally administered small molecules, the clinical activity and toxicity profile of sorafenib are not solely governed by the parent compound. The human body extensively metabolizes sorafenib, primarily in the liver, generating a series of derivative compounds.

Understanding the fate of sorafenib in vivo is critical for optimizing its therapeutic index. While several metabolites have been identified, their individual contributions to the drug's overall efficacy and adverse event profile are often complex and incompletely understood. This technical guide focuses on a specific, pharmacologically active metabolite: This compound . Although often considered a minor metabolite by concentration, its inherent activity warrants a detailed examination. This document serves as a resource for researchers, scientists, and drug development professionals, providing a synthesized overview of the formation, pharmacokinetics, pharmacological activity, and potential clinical relevance of this compound.

The Metabolic Landscape of Sorafenib

The biotransformation of sorafenib is a complex process primarily occurring in the liver, dictated by two major enzymatic pathways: Phase I oxidation and Phase II glucuronidation.[5][6]

-

Oxidative Metabolism (Phase I): This pathway is predominantly mediated by the cytochrome P450 3A4 (CYP3A4) enzyme.[7][8] CYP3A4 is responsible for generating several oxidative metabolites. The main circulating metabolite formed via this pathway is sorafenib N-oxide (M2).[1][5] Additionally, CYP3A4 catalyzes the formation of this compound (M4) through demethylation and other oxidative metabolites like M5.[1][5][7] Studies using cDNA-expressed human CYPs have confirmed that CYP3A4 is the major catalyst for the formation of this compound, with other isoforms like CYP3A5 exhibiting minimal activity.[7]

-

Glucuronidation (Phase II): This conjugation reaction is mediated by UDP glucuronosyltransferase 1A9 (UGT1A9), which attaches a glucuronic acid moiety to the parent sorafenib molecule, forming sorafenib glucuronide (M7).[1][9] This process generally increases the water solubility of the compound, facilitating its excretion.[10]

While glucuronidation accounts for a significant portion of sorafenib's clearance, the oxidative pathway is critical as it produces pharmacologically active metabolites.[1][5]

Pharmacokinetics of this compound

Sorafenib exhibits a long mean half-life of 25 to 48 hours and reaches steady-state concentrations in approximately 7 days.[1][11] A key feature of its pharmacokinetics is the high interpatient variability, which can be attributed to differences in metabolizing enzyme activity and transporter function.[5]

Data specifically detailing the clinical pharmacokinetics of this compound are less abundant than for the parent drug or the major metabolite, sorafenib N-oxide. However, available studies allow for a comparative understanding.

-

Relative Exposure: this compound is generally considered a minor metabolite in terms of systemic exposure. The primary circulating metabolite is sorafenib N-oxide, which can constitute 9-16% of the circulating analytes at steady state.[1][5] In contrast, this compound is typically found at lower concentrations.[7][12]

-

Formation Rate: The formation of this compound is dependent on CYP3A4 activity. Therefore, its plasma concentration can be influenced by genetic polymorphisms in the CYP3A4 gene or by co-administration of CYP3A4 inducers (e.g., rifampin, St. John's Wort) or inhibitors (e.g., ketoconazole).[1] Inducers would be expected to increase its formation, while inhibitors would decrease it.

| Analyte | Typical Plasma Concentration | Half-Life (t½) | Primary Metabolic Enzyme | Key Characteristics |

| Sorafenib | Varies significantly (µg/mL range) | 25-48 hours[1] | CYP3A4, UGT1A9[5] | High interpatient variability; parent active compound. |

| Sorafenib N-oxide (M2) | 9-16% of total circulating analytes[1][5] | Data not consistently reported | CYP3A4[5] | Major oxidative metabolite; pharmacologically active. |

| This compound (M4) | Minor/Low[7][12] | Data not consistently reported | CYP3A4[7] | Minor oxidative metabolite; pharmacologically active. |

Table 1: Comparative Pharmacokinetic and Metabolic Profile.

The In Vivo Pharmacological Activity

Despite its lower concentration, this compound is not an inert byproduct. In vitro studies have demonstrated that it retains significant pharmacological activity.

Mechanism of Action: Like its parent compound, this compound (M4) has been found to inhibit key signaling pathways implicated in tumor growth and angiogenesis.[1][5] This includes inhibitory activity against:

-

Vascular Endothelial Growth Factor Receptor (VEGFR) signaling.

-

Platelet-Derived Growth Factor Receptor (PDGFR) signaling.

-

Members of the Mitogen-Activated Protein Kinase (MAPK) pathway (e.g., RAF kinases).[1][5]

This shared mechanism of action implies that this compound can contribute to the overall anti-tumor effect of sorafenib therapy. It can act on the same molecular targets within tumor cells and the surrounding vasculature to inhibit proliferation and blood vessel formation.[3][13]

Contribution to Efficacy: The total therapeutic effect of sorafenib is a composite of the activity of the parent drug and its active metabolites. While sorafenib itself is the principal contributor due to its much higher plasma concentrations, the presence of active metabolites like this compound and sorafenib N-oxide provides a supplementary, and potentially more sustained, inhibitory pressure on the target kinases. The clinical significance of this contribution is an area of ongoing research, but it is plausible that in patients with higher CYP3A4 activity ("fast metabolizers"), the activity of these metabolites plays a more pronounced role.

Role in Sorafenib-Mediated Toxicity

Sorafenib treatment is associated with a range of adverse events, including hand-foot skin reaction (HFSR), diarrhea, hypertension, and fatigue.[1][14] A critical question is whether the parent drug or its metabolites are the primary drivers of this toxicity.

Emerging evidence suggests that CYP3A4-mediated metabolism may, in some contexts, be a detoxification pathway. Studies using various liver cell models have indicated that CYP3A4 activity can increase resistance to sorafenib-induced hepatotoxicity.[15][16] This implies that the parent compound, sorafenib, may be more cytotoxic than its oxidative metabolites. One study found that while sorafenib markedly altered the cell cycle of HepG2 cells, its metabolites had minimal effect on cell cycle progression.[17]

Based on this, the direct contribution of this compound to the overall toxicity profile of sorafenib is likely limited and secondary to that of the parent drug. However, the complete toxicological profile of each metabolite has not been fully elucidated in vivo, and further research is required to definitively assign specific toxicities to individual compounds.

Methodologies for In Vivo Characterization

Accurate quantification of this compound in biological matrices is essential for pharmacokinetic studies and for exploring its clinical relevance. The gold-standard methodology is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18][19]

Protocol: Quantification of this compound in Human Plasma by LC-MS/MS

This protocol provides a generalized workflow based on established methods.[19][20]

1. Sample Preparation (Protein Precipitation):

-

To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma sample.

-

Add 20 µL of an internal standard (IS) working solution (e.g., a stable isotope-labeled sorafenib or a structurally similar compound like gilteritinib) to each sample, calibrator, and quality control (QC) sample.[19] Vortex briefly.

-

Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

-

Vortex vigorously for 2 minutes to ensure complete protein precipitation.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.

-

Carefully transfer 100-200 µL of the clear supernatant to an autosampler vial for analysis.

2. Chromatographic Separation (UPLC/HPLC):

-

Column: A reverse-phase C18 column (e.g., 50 x 2.1 mm, <2 µm particle size) is typically used.

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.

-

Flow Rate: 0.3 - 0.5 mL/min.

-

Gradient: A rapid gradient elution is employed, starting with a high percentage of Mobile Phase A and quickly increasing the percentage of Mobile Phase B to elute the analytes. For example:

-

0-0.5 min: 10% B

-

0.5-1.5 min: Ramp to 90% B

-

1.5-2.5 min: Hold at 90% B

-

2.5-3.0 min: Return to 10% B for column equilibration.

-

-

Injection Volume: 2-5 µL.

3. Mass Spectrometric Detection (MS/MS):

-

Ionization Source: Electrospray Ionization (ESI), typically in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions must be optimized for sorafenib, this compound, and the internal standard.

-

Example (values are instrument-dependent and require optimization):

-

Sorafenib: m/z 465.1 → 252.1

-

This compound: m/z 451.1 → 252.1

-

Internal Standard (e.g., Gilteritinib): m/z 553.1 → 436.0[19]

-

-

Data Analysis: The peak area ratio of the analyte to the internal standard is used to construct a calibration curve from which the concentration in unknown samples is determined.

Clinical Implications and Future Directions

The role of this compound, while secondary, is woven into the complex clinical pharmacology of sorafenib.

-

Drug-Drug Interactions: Co-medications that induce or inhibit CYP3A4 will alter the metabolic profile of sorafenib, thereby changing the ratio of the parent drug to its N-Desmethyl and N-oxide metabolites. This can shift the balance of efficacy and toxicity and is a critical consideration in clinical practice.

-

Biomarker Potential: While challenging, measuring the ratio of this compound to parent sorafenib could serve as a phenotypic biomarker for in vivo CYP3A4 activity in patients. This information could potentially be used to explain unexpected toxicity or lack of efficacy.

-

Future Research: Further studies are needed to fully characterize the pharmacodynamic profile of purified this compound. Investigating its potency against a wider range of kinases and its potential for off-target effects would provide a more complete picture of its in vivo role. Furthermore, prospective clinical studies correlating the plasma levels of sorafenib metabolites with clinical outcomes (both efficacy and specific adverse events) could help refine therapeutic drug monitoring strategies.

Conclusion

This compound is a pharmacologically active metabolite of sorafenib, formed via CYP3A4-mediated demethylation. It contributes to the overall therapeutic activity of sorafenib by inhibiting the same key oncogenic and angiogenic pathways—VEGFR, PDGFR, and RAF/MAPK—as the parent compound. However, its in vivo role appears to be secondary due to its significantly lower systemic exposure compared to both sorafenib and the major oxidative metabolite, sorafenib N-oxide. Current evidence suggests it may also play a lesser role in drug-induced toxicity. A comprehensive understanding of the entire metabolic profile of sorafenib, including the activity of minor metabolites like this compound, remains crucial for optimizing cancer therapy and forms a rational basis for investigating interpatient variability in drug response.

References

-

PharmGKB summary: Sorafenib Pathways - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Sorafenib Pharmacokinetics. (2017-04-03). ClinPGx. [Link]

-

The Role of Cytochrome P450 3A4-Mediated Metabolism in Sorafenib and Lapatinib Hepatotoxicity. (2023-06-19). MDPI. [Link]

-

Role of Human CYP3A4 in the Biotransformation of Sorafenib to Its Major Oxidized Metabolites. (2012-07-15). PubMed. [Link]

-

Ontogeny and sorafenib metabolism - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Cytochrome P450-Mediated Biotransformation of Sorafenib and Its N-Oxide Metabolite: Implications for Cell Viability and Human Toxicity. (n.d.). Chemical Research in Toxicology. [Link]

-

Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC - NIH. (2016-04-06). National Center for Biotechnology Information. [Link]

-

Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. (n.d.). PLOS One. [Link]

-

Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC - NIH. (2014-05-05). National Center for Biotechnology Information. [Link]

-

The role of cytochrome P450 3A4-mediated metabolism in sorafenib and lapatinib hepatotoxicity. (2023-06-19). PubMed. [Link]

-

Effects of the kinase inhibitor sorafenib on heart, muscle, liver and plasma metabolism in vivo using non-targeted metabolomics analysis - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Analytical estimation methods for determination of sorafenib. (2010-10-07). WJBPHS. [Link]

-

Sorafenib increases cytochrome P450 lipid metabolites in patient with hepatocellular carcinoma. (2023-03-02). Frontiers. [Link]

-

Pharmacokinetics and apparent Michaelis constant for metabolite conversion of sorafenib in healthy and hepatocellular carcinoma-bearing rats. (n.d.). Taylor & Francis Online. [Link]

-

Analytical estimation methods for determination of sorafenib. (2025-08-08). ResearchGate. [Link]

-

Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301. (n.d.). PMC - PubMed Central. [Link]

-

Sorafenib. (n.d.). Wikipedia. [Link]

-

A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma. (2022-09-08). NIH. [Link]

-

New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

-

Bioequivalence and safety assessment of sorafenib tosylate tablets in healthy Chinese subjects under fasting conditions. (2025-04-14). Frontiers. [Link]

-

Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. (2015-11-03). Oncology Central. [Link]

-

Validated Analytical Method for the Determination of Sorafenib in Dosage form and Human plasma in presence of it Degradation Products. (n.d.). International Journal of PharmTech Research. [Link]

-

Pharmacokinetics and pharmacogenetics of sorafenib in patients with hepatocellular carcinoma: Implications for combination trials. (n.d.). PubMed. [Link]

-

Toxicity of sorafenib: clinical and molecular aspects. (n.d.). PubMed. [Link]

-

Sorafenib PK Fact Sheet. (n.d.). University of Liverpool. [Link]

-

Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. (n.d.). PMC. [Link]

-

Molecular mechanisms of sorafenib action in liver cancer cells. (2012-08-01). PubMed. [Link]

-

What is the mechanism of Sorafenib Tosylate?. (2024-07-17). Patsnap Synapse. [Link]

-

Adverse events of sorafenib in hepatocellular carcinoma treatment. (2022-06-15). PubMed - NIH. [Link]

-

Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis. (n.d.). NIH. [Link]

-

Pharmacokinetic parameters of sorafenib after administration of T and R formulations under fasted conditions.. (n.d.). ResearchGate. [Link]

-

Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches. (2022-11-21). MDPI. [Link]

Sources

- 1. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Sorafenib - Wikipedia [en.wikipedia.org]

- 3. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]

- 4. Effects of Sorafenib and Quercetin Alone or in Combination in Treating Hepatocellular Carcinoma: In Vitro and In Vivo Approaches [mdpi.com]

- 5. ClinPGx [clinpgx.org]

- 6. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of human CYP3A4 in the biotransformation of sorafenib to its major oxidized metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. liverpool-hiv-hep.s3.amazonaws.com [liverpool-hiv-hep.s3.amazonaws.com]

- 12. Phase I and Pharmacokinetic Study of Sorafenib in Patients With Hepatic or Renal Dysfunction: CALGB 60301 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Variability of Sorafenib Toxicity and Exposure over Time: A Pharmacokinetic/Pharmacodynamic Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. The role of cytochrome P450 3A4-mediated metabolism in sorafenib and lapatinib hepatotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. wjbphs.com [wjbphs.com]

- 19. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 20. sphinxsai.com [sphinxsai.com]

N-Desmethyl sorafenib CAS number and chemical data

An In-Depth Technical Guide to N-Desmethyl Sorafenib: Chemical Data, Pharmacology, and Analytical Methodologies

Introduction

Sorafenib (Nexavar®) is a pivotal oral multi-kinase inhibitor approved for the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and differentiated thyroid carcinoma (DTC).[1][2][3] Its therapeutic efficacy stems from its ability to simultaneously target multiple signaling pathways implicated in tumor proliferation and angiogenesis, including the Raf/MEK/ERK pathway, vascular endothelial growth factor receptors (VEGFRs), and platelet-derived growth factor receptors (PDGFRs).[2][4][5][6]

The clinical pharmacology of sorafenib is complex, characterized by significant inter-patient variability in exposure and response. This variability is partly attributable to its extensive hepatic metabolism, which generates several metabolites. Among these is this compound, also known as M4, formed via a demethylation reaction.[7][8] While sorafenib N-oxide (M2) is the main circulating metabolite, this compound is also pharmacologically active, contributing to the overall therapeutic and toxicological profile of the parent drug by inhibiting key signaling pathways like VEGFR and PDGFR.[7][8]

This technical guide provides a comprehensive overview of this compound for researchers, scientists, and drug development professionals. It consolidates essential chemical data, delves into its metabolic generation and mechanism of action, and presents a detailed protocol for its analytical quantification.

Chemical and Physical Data

This compound is a critical analyte for metabolic studies and serves as an impurity reference standard in the manufacturing of sorafenib.[9][10] Its precise characterization is fundamental for accurate analytical method development and pharmacokinetic modeling.

| Property | Data | Reference(s) |

| CAS Number | 284461-74-1 | [9][10][11][12][13][14][15][16][17] |

| Chemical Name (IUPAC) | 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)picolinamide | [12][15][16] |

| Synonyms | Sorafenib metabolite M4, BAY 43-9007, 4-[4-[[[[4-Chloro-3-(trifluoromethyl)phenyl]amino]carbonyl]amino]phenoxy]-2-pyridinecarboxamide | [16][17] |

| Molecular Formula | C₂₀H₁₄ClF₃N₄O₃ | [9][10][11][12][16][17] |

| Molecular Weight | 450.8 g/mol | [9][11][12][16] |

| Physical Form | Crystalline solid | [18] |

| Storage Conditions | Store at room temperature or -20°C, protected from light. | [12][18] |

Pharmacology and Metabolism

The biotransformation of sorafenib is a complex process occurring primarily in the liver, driven by two main pathways: Phase I oxidation mediated by Cytochrome P450 3A4 (CYP3A4) and Phase II conjugation by UDP glucuronosyltransferase 1A9 (UGT1A9).[7][8][19][20][21] These processes generate at least eight identified metabolites (M1-M8).[7][8]

This compound (M4) is a product of a Phase I demethylation reaction. While the specific CYP enzyme responsible for this particular step is less emphasized in the literature compared to the prominent role of CYP3A4 in forming the N-oxide metabolite (M2), it is an integral part of sorafenib's overall metabolic clearance.

Metabolic Pathway of Sorafenib

The following diagram illustrates the principal metabolic routes for sorafenib, highlighting the formation of its key active metabolites.

Pharmacological Activity

Crucially, metabolism does not necessarily lead to inactivation. Studies have shown that this compound (M4), along with the N-oxide (M2) and another oxidative metabolite (M5), retains pharmacological activity.[7][8] These metabolites have been found to inhibit the VEGFR and PDGFR signaling pathways, as well as members of the Mitogen-Activated Protein Kinase (MAPK) pathway.[7][8] This sustained activity implies that a comprehensive understanding of sorafenib's clinical effect must consider the collective contribution of the parent drug and its active metabolites.

Mechanism of Action

The anti-tumor activity of sorafenib and its active metabolites is multifactorial, targeting key processes in both the tumor cell and its surrounding vasculature.

-

Inhibition of Tumor Cell Proliferation: this compound contributes to the inhibition of the Raf/MEK/ERK signaling cascade. This pathway is frequently overactive in cancer and is a critical regulator of cell division and survival. By targeting serine/threonine kinases like C-Raf and B-Raf, the drug and its active metabolites block downstream signaling, leading to decreased tumor cell proliferation.[4][5][6]

-

Inhibition of Angiogenesis: The formation of new blood vessels, or angiogenesis, is essential for tumor growth and metastasis. This compound, like its parent compound, targets receptor tyrosine kinases such as VEGFR and PDGFR-β.[4][7][8] Inhibition of these receptors on endothelial cells disrupts the signaling required for vascular growth, effectively reducing the tumor's blood supply.

The dual mechanism of inhibiting both proliferation and angiogenesis underscores the potency of sorafenib and its active metabolite pool.

Sources

- 1. Sorafenib - Wikipedia [en.wikipedia.org]

- 2. ClinPGx [clinpgx.org]

- 3. Sorafenib: a clinical and pharmacologic review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is the mechanism of Sorafenib Tosylate? [synapse.patsnap.com]

- 5. sorafenib | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 6. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ClinPGx [clinpgx.org]

- 9. This compound | molsyns.com [molsyns.com]

- 10. biosynth.com [biosynth.com]

- 11. pharmaffiliates.com [pharmaffiliates.com]

- 12. chemwhat.com [chemwhat.com]

- 13. This compound | CAS 284461-74-1 | LGC Standards [lgcstandards.com]

- 14. This compound | CAS 284461-74-1 | LGC Standards [lgcstandards.com]

- 15. This compound | 284461-74-1 | SynZeal [synzeal.com]

- 16. This compound | C20H14ClF3N4O3 | CID 10151557 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. This compound - SRIRAMCHEM [sriramchem.com]

- 18. cdn.caymanchem.com [cdn.caymanchem.com]

- 19. Ontogeny and sorafenib metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Sorafenib Metabolism, Transport, and Enterohepatic Recycling: Physiologically Based Modeling and Simulation in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]

An In-Depth Technical Guide to the Biological Activity of N-Desmethyl Sorafenib

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Sorafenib, a multi-kinase inhibitor, is a cornerstone in the treatment of several advanced cancers, primarily through its dual action on tumor cell proliferation and angiogenesis. While the pharmacological activity of sorafenib is well-documented, the contribution of its metabolites to its overall therapeutic and toxicological profile is an area of active investigation. This technical guide provides a comprehensive analysis of the biological activity of N-Desmethyl sorafenib, a principal oxidative metabolite. We will delve into its mechanism of action, comparative potency with the parent compound, and the experimental methodologies crucial for its characterization. This guide is intended to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to navigate the complexities of sorafenib metabolism and its implications for clinical efficacy and safety.

Introduction: The Clinical Significance of Sorafenib

Sorafenib (Nexavar®) is an orally active multi-kinase inhibitor that has demonstrated significant clinical benefit in the treatment of advanced renal cell carcinoma (RCC), unresectable hepatocellular carcinoma (HCC), and radioactive iodine-refractory differentiated thyroid carcinoma.[1][2] Its therapeutic efficacy stems from its ability to target key signaling pathways implicated in tumor growth and neovascularization.[3][4] Sorafenib exerts its anti-tumor effects by inhibiting both intracellular serine/threonine kinases, most notably the Raf/MEK/ERK pathway, and cell surface receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4][5]

Metabolism of Sorafenib: The Genesis of this compound

Sorafenib undergoes extensive hepatic metabolism, primarily mediated by the cytochrome P450 (CYP) 3A4 enzyme through oxidation and by UDP glucuronosyltransferase 1A9 (UGT1A9) via glucuronidation.[6][7] This biotransformation results in the formation of at least eight distinct metabolites, designated M1 through M8.[7] Among these, this compound (M4) is generated via CYP3A4-mediated N-demethylation.[3] While sorafenib N-oxide (M2) is the major circulating metabolite, this compound (M4) has been identified as a pharmacologically active metabolite, contributing to the overall therapeutic effect of the parent drug.[3][8]

Caption: Metabolic pathway of sorafenib highlighting the formation of this compound.

Biological Activity of this compound: A Mechanistic Overview

This compound, along with the N-oxide metabolite (M2) and another oxidative metabolite (M5), has been shown to possess inhibitory activity against key signaling pathways implicated in cancer progression.[3][7] Specifically, this active metabolite targets the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) signaling cascades, as well as components of the Mitogen-Activated Protein Kinase (MAPK) pathway.[3]

Inhibition of Angiogenesis: Targeting VEGFR and PDGFR Signaling

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The VEGFR and PDGFR families of receptor tyrosine kinases are central regulators of this process. This compound contributes to the anti-angiogenic effects of its parent compound by inhibiting these key receptors.

Caption: Inhibition of VEGFR and PDGFR signaling by this compound.

Inhibition of Tumor Cell Proliferation: Targeting the MAPK Pathway

The Raf/MEK/ERK (MAPK) signaling pathway is a critical regulator of cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a common feature of many cancers. Sorafenib is a potent inhibitor of Raf kinases (c-Raf and B-Raf). This compound also contributes to the inhibition of this pathway, thereby impeding tumor cell proliferation.[3]

Comparative Potency: this compound vs. Sorafenib

A critical aspect of understanding the pharmacological contribution of this compound is to quantify its inhibitory potency relative to the parent drug. This is typically achieved by determining the half-maximal inhibitory concentration (IC50) against various kinase targets in in-vitro biochemical assays.

For a comprehensive comparison, below is a summary of the reported IC50 values for the parent compound, sorafenib, against its primary kinase targets. This data serves as a benchmark for the potency that would be expected of a clinically relevant active metabolite.

| Kinase Target | Sorafenib IC50 (nM) |

| Raf-1 | 6[5][9][][11][12] |

| B-Raf | 22[5][9][][11][12] |

| B-Raf (V600E) | 38[4] |

| VEGFR-1 | 26[4] |

| VEGFR-2 | 90[4][5][9][][11][12][13][14] |

| VEGFR-3 | 20[4][5][9][][11][12] |

| PDGFR-β | 57[4][5][9][][11][12] |

| c-KIT | 68[4][5][9][][11][12] |

| FLT3 | 58[5][9][12] |

| FGFR-1 | 580[9][12] |

| RET | 43[4] |

Table 1: In vitro inhibitory activity of sorafenib against a panel of kinases. Data compiled from multiple sources.

Experimental Protocols for Characterizing Biological Activity

The characterization of the biological activity of kinase inhibitors and their metabolites relies on a suite of robust in-vitro assays. Below are detailed, step-by-step methodologies for key experiments.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the enzymatic activity of a kinase by measuring the amount of ADP produced during the kinase reaction.

Objective: To determine the IC50 of a test compound (e.g., this compound) against a specific kinase (e.g., VEGFR-2, PDGFR-β).

Materials:

-

Kinase of interest (e.g., recombinant human VEGFR-2)

-

Kinase-specific substrate

-

ATP

-

Kinase reaction buffer

-

Test compound (this compound) and parent compound (sorafenib) dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white assay plates

-

Plate reader with luminescence detection capabilities

Procedure:

-

Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase reaction buffer to achieve the desired final concentrations.

-

Kinase Reaction Setup: In a 384-well plate, add the kinase, substrate, and test compound.

-

Initiation of Kinase Reaction: Add ATP to each well to start the kinase reaction. Incubate at room temperature for a specified period (e.g., 60 minutes).

-

Termination and ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

ADP to ATP Conversion and Signal Generation: Add Kinase Detection Reagent. This reagent converts the ADP generated during the kinase reaction into ATP, which is then used by a luciferase/luciferin reaction to produce a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader.

-

Data Analysis: Normalize the data using controls (no inhibitor for 0% inhibition and no kinase for 100% inhibition). Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Caption: Workflow for a typical in vitro kinase inhibition assay.

Cellular Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Objective: To determine the effect of this compound on the proliferation of cancer cell lines.

Materials:

-

Cancer cell line (e.g., HepG2 for hepatocellular carcinoma)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Test compound (this compound) and parent compound (sorafenib) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control (DMSO).

-

Incubation: Incubate the cells for a specified period (e.g., 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% inhibition of cell growth).

Conclusion and Future Directions

This compound is a pharmacologically active metabolite that contributes to the overall anti-cancer effects of sorafenib by inhibiting key signaling pathways involved in angiogenesis and tumor cell proliferation. While its qualitative activity is established, a significant knowledge gap exists regarding its quantitative potency against various kinase targets. Future research should focus on determining the specific IC50 values of this compound to enable a direct and comprehensive comparison with the parent drug. Such data is critical for developing more accurate pharmacokinetic-pharmacodynamic (PK-PD) models to better predict clinical outcomes and to inform the development of next-generation multi-kinase inhibitors with improved metabolic profiles. A thorough understanding of the biological activity of all major metabolites is paramount for optimizing therapeutic strategies and enhancing patient safety.

References

- Gore, M. E., Szczylik, C., Eisen, T., et al. (2006). Safety and efficacy of sunitinib for metastatic renal-cell carcinoma: an expanded-access trial. The Lancet Oncology, 7(1), 50-56.

- Wilhelm, S. M., Carter, C., Tang, L., et al. (2004). BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer Research, 64(19), 7099-7109.

- Strumberg, D., Richly, H., Hilger, R. A., et al. (2005). Phase I clinical and pharmacokinetic study of the novel Raf kinase and vascular endothelial growth factor receptor inhibitor BAY 43-9006 in patients with advanced refractory solid tumors. Journal of Clinical Oncology, 23(6), 965-972.

- Llovet, J. M., Ricci, S., Mazzaferro, V., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378-390.

- Clark, J. W., Eder, J. P., Ryan, D., et al. (2005). Safety and pharmacokinetics of the dual action Raf kinase and vascular endothelial growth factor receptor inhibitor, BAY 43-9006, in patients with advanced, refractory solid tumors. Clinical Cancer Research, 11(15), 5472-5480.

- Bayer HealthCare Pharmaceuticals Inc. (2013). NEXAVAR® (sorafenib) tablets, for oral use.

- Food and Drug Administration. (2005). Pharmacology Review(s) - Nexavar (sorafenib).

- Sunitinib versus sorafenib in advanced renal-cell carcinoma. (2008). New England Journal of Medicine, 359(1), 85-87.

- Cools, J., Stover, E. H., Boulton, C. L., et al. (2003). PKC412 overcomes resistance to imatinib in a murine model of FIP1L1-PDGFRalpha-induced myeloproliferative disease. Cancer Cell, 3(5), 459-469.

- Motzer, R. J., Hutson, T. E., Tomczak, P., et al. (2007). Sunitinib versus interferon alfa in metastatic renal-cell carcinoma. New England Journal of Medicine, 356(2), 115-124.

-

Neuromics. (n.d.). Sorafenib Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). Inhibitory activities of compound 4 and sorafenib at a fixed concentration (1 μM) against four Raf kinases. Retrieved from [Link]

- Heinrich, M. C., Marino-Enriquez, A., Presnell, A., et al. (2012). Sorafenib inhibits many kinase mutations associated with drug-resistant gastrointestinal stromal tumors. Clinical Cancer Research, 18(16), 4375-4384.

- Hyman, D. M., Puzanov, I., Subbiah, V., et al. (2015). Vemurafenib in multiple nonmelanoma cancers with BRAF V600 mutations. New England Journal of Medicine, 373(8), 726-736.

- Lee, J. H., Lee, J. H., Kim, S. H., et al. (2011). 5-methoxytryptophan enhances the sensitivity of sorafenib on the inhibition of proliferation and metastasis for lung cancer cells. Journal of Cellular and Molecular Medicine, 15(5), 1177-1188.

- Liu, L., Cao, Y., Chen, C., et al. (2008). Sorafenib blocks the RAF/MEK/ERK pathway, inhibits tumor angiogenesis, and induces tumor cell apoptosis in hepatocellular carcinoma model PLC/PRF/5. Cancer Research, 66(24), 11851-11858.

- Ding, W., You, H., Dang, H., et al. (2010). Sorafenib inhibits the hepatocyte growth factor-mediated epithelial mesenchymal transition in hepatocellular carcinoma. Molecular Cancer Research, 8(6), 843-853.

- El-Gamal, M. I., Abdel-Maksoud, M. S., Al-Said, M. S., et al. (2022).

-

ResearchGate. (n.d.). IC50 (nM) of PDGFR inhibitors on PDGFRa and PDGFRb. Retrieved from [Link]

-

Neuromics. (n.d.). Sorafenib. Retrieved from [Link]

- Cools, J., DeAngelo, D. J., Gotlib, J., et al. (2007). The ability of sorafenib to inhibit oncogenic PDGFRbeta and FLT3 mutants and overcome resistance to other small molecule inhibitors.

Sources

- 1. The ability of sorafenib to inhibit oncogenic PDGFRβ and FLT3 mutants and overcome resistance to other small molecule inhibitors | Haematologica [haematologica.org]

- 2. The ability of sorafenib to inhibit oncogenic PDGFRbeta and FLT3 mutants and overcome resistance to other small molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. oncology-central.com [oncology-central.com]

- 5. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]

- 6. A high throughput method for Monitoring of Sorafenib, regorafenib, cabozantinib and their metabolites with UPLC-MS/MS in rat plasma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. Quantitation of sorafenib and its active metabolite sorafenib N-oxide in human plasma by liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. neuromics.com [neuromics.com]

- 11. selleckchem.com [selleckchem.com]

- 12. Sorafenib [neuromics.com]

- 13. selleckchem.com [selleckchem.com]

- 14. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]

N-Desmethyl Sorafenib: A Technical Examination of its Presumed Mechanism of Action as a Kinase Inhibitor

Preamble for the Research Professional

This technical guide is designed for researchers, scientists, and drug development professionals actively engaged in the fields of oncology, pharmacology, and medicinal chemistry. The subject of this document, N-desmethyl sorafenib, is a metabolite of the multi-kinase inhibitor sorafenib. It is critical to establish at the outset that, while the parent compound sorafenib has been extensively characterized, specific, in-depth research into the mechanism of action of this compound is limited in the public domain. Consequently, this guide will adopt a scientifically rigorous approach by:

-

Detailing the well-established mechanism of action of sorafenib as a foundational framework.

-

Presenting the direct, albeit limited, evidence available for the activity of this compound.

-

Inferring the probable mechanism of action of this compound based on its structural relationship to sorafenib and available comparative metabolite data.

This document is structured to provide a logical narrative, beginning with the metabolic generation of this compound, followed by a deep dive into the molecular targets and pathways influenced by its parent compound, and culminating in a focused discussion on what is known and what can be reasonably extrapolated about this compound itself. The included experimental protocols are based on established methodologies for evaluating kinase inhibitors like sorafenib and can be adapted for the study of its metabolites.

Part 1: Metabolic Genesis of this compound

Sorafenib undergoes extensive metabolism primarily in the liver. The generation of its various metabolites is a crucial aspect of its pharmacokinetic and pharmacodynamic profile.

The Role of Cytochrome P450 3A4 (CYP3A4)

The primary enzyme responsible for the oxidative metabolism of sorafenib is Cytochrome P450 3A4 (CYP3A4)[1]. This phase I metabolic process results in the formation of several metabolites, including the major active metabolite, sorafenib N-oxide (M2), and the subject of this guide, this compound (referred to as M4 in some literature)[1]. The demethylation process involves the removal of a methyl group from the terminal nitrogen of the picolinamide side chain of the sorafenib molecule. While this compound is considered a minor metabolite, its potential contribution to the overall clinical activity and toxicity of sorafenib warrants investigation.

Part 2: The Mechanistic Landscape of Sorafenib: A Proxy for its N-Desmethylated Metabolite

To understand the likely mechanism of action of this compound, a comprehensive review of its parent compound, sorafenib, is necessary. Sorafenib is a potent multi-kinase inhibitor, exerting its anti-cancer effects by targeting key signaling pathways involved in tumor cell proliferation and angiogenesis[2].

Dual-Pronged Inhibition Strategy: Anti-Proliferation and Anti-Angiogenesis

The therapeutic efficacy of sorafenib stems from its ability to simultaneously inhibit two critical processes in tumor development:

-

Tumor Cell Proliferation: Primarily through the inhibition of the RAF/MEK/ERK signaling pathway.

-

Tumor Angiogenesis: By targeting receptor tyrosine kinases (RTKs) such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[3][4]

The following diagram illustrates the key signaling pathways targeted by sorafenib.

Caption: Sorafenib's dual mechanism of action on tumor cells.

Molecular Targets of Sorafenib

The following table summarizes the key kinase targets of sorafenib and their respective inhibitory concentrations (IC50). This data provides a quantitative basis for understanding the potency of sorafenib against various components of the targeted signaling pathways.

| Kinase Target | IC50 (nM) | Pathway | Primary Effect | Reference |

| c-RAF (RAF-1) | 6 | RAF/MEK/ERK | Anti-proliferation | [5] |

| B-RAF (wild-type) | 22 | RAF/MEK/ERK | Anti-proliferation | [5] |

| B-RAF (V600E mutant) | 38 | RAF/MEK/ERK | Anti-proliferation | [5] |

| VEGFR-2 | 90 | Angiogenesis | Anti-angiogenesis | [5] |

| VEGFR-3 | 20 | Angiogenesis | Anti-angiogenesis | [5] |

| PDGFR-β | 57 | Angiogenesis | Anti-angiogenesis | [5] |

| c-KIT | 68 | Proliferation | Anti-proliferation | [5] |

| FLT3 | 59 | Proliferation | Anti-proliferation | [5] |

Part 3: this compound - Unveiling its Mechanism of Action

As previously stated, direct and comprehensive studies on the mechanism of action of this compound are not widely available. However, crucial insights can be drawn from comparative metabolic studies.

Evidence for Kinase Inhibitory Activity

A pivotal source indicates that among the metabolites of sorafenib, M4 (this compound), along with M2 (sorafenib N-oxide) and M5 (an oxidative metabolite), were found to inhibit the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, the Platelet-Derived Growth Factor Receptor (PDGFR) signaling pathway, and members of the Mitogen-Activated Protein Kinase (MAPK) pathway[1].

This finding is significant as it suggests that this compound retains activity against the same key pathways as its parent compound, sorafenib. The structural difference between sorafenib and this compound is the absence of a single methyl group on the picolinamide nitrogen. This modification is unlikely to completely abrogate the binding affinity to the kinase domains targeted by sorafenib, although it may alter the potency.

Inferred Mechanism of Action

Based on the available evidence, the mechanism of action of this compound can be inferred as follows:

-

RAF/MEK/ERK Pathway Inhibition: It is highly probable that this compound, like its parent compound, inhibits RAF kinases, thereby suppressing the downstream signaling cascade of MEK and ERK. This would lead to an anti-proliferative effect on tumor cells.

-

VEGFR and PDGFR Inhibition: The direct evidence points to the inhibition of VEGFR and PDGFR signaling pathways[1]. This implies that this compound contributes to the anti-angiogenic effects of sorafenib treatment by inhibiting the formation of new blood vessels that supply tumors with nutrients and oxygen.

The following diagram illustrates the inferred mechanism of this compound, highlighting its presumed shared targets with sorafenib.

Caption: Inferred mechanism of this compound.

Clinical Relevance and Future Directions

The clinical significance of this compound's activity is dependent on its pharmacokinetic profile, specifically its concentration and half-life in the plasma relative to sorafenib and sorafenib N-oxide. Detailed pharmacokinetic studies that quantify the circulating levels of this compound in patients are needed to fully elucidate its contribution to the overall therapeutic effect of sorafenib.

Future research should focus on:

-

Synthesizing and purifying this compound for in vitro kinase inhibition assays to determine its IC50 values against a panel of relevant kinases.

-

Conducting cell-based assays to evaluate its anti-proliferative and anti-angiogenic effects.

-

Performing in vivo studies in animal models to assess its anti-tumor efficacy and pharmacokinetic profile.

Part 4: Experimental Protocols for Kinase Inhibitor Evaluation

The following protocols are standard methodologies used to evaluate the mechanism of action of kinase inhibitors like sorafenib and can be directly applied to the study of this compound.

Protocol 1: In Vitro Kinase Inhibition Assay (Radiometric)

This protocol outlines a method to determine the IC50 of a compound against a specific kinase.

Materials:

-

Purified recombinant kinase (e.g., c-RAF, VEGFR-2)

-

Kinase-specific substrate (e.g., inactive MEK1 for c-RAF)

-

[γ-³³P]ATP

-

This compound (or sorafenib as a control) dissolved in DMSO

-

Kinase reaction buffer

-

Phosphocellulose filter mats

-

1% Phosphoric acid

-

Scintillation counter

Workflow:

Caption: Workflow for an in vitro radiometric kinase inhibition assay.

Procedure:

-

Prepare serial dilutions of this compound in DMSO. The final concentration of DMSO in the assay should be kept constant (e.g., <1%).

-

In a 96-well plate, add the kinase reaction buffer, the purified kinase, the specific substrate, and the diluted this compound or DMSO control.

-

Pre-incubate the mixture for 10 minutes at room temperature.

-

Initiate the kinase reaction by adding a mixture of [γ-³³P]ATP and MgCl2.

-

Incubate the reaction at 30°C for a predetermined time, ensuring the reaction is in the linear range.

-

Terminate the reaction by adding phosphoric acid or by spotting the reaction mixture directly onto phosphocellulose filter mats.

-

Wash the filter mats extensively with 1% phosphoric acid to remove unincorporated [γ-³³P]ATP.

-

Dry the filter mats and measure the incorporated radioactivity using a scintillation counter.

-

Calculate the percentage of kinase inhibition for each concentration of this compound relative to the DMSO control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Cell-Based Proliferation Assay (MTT Assay)

This protocol assesses the effect of a compound on the metabolic activity of cultured cells, which serves as an indicator of cell viability and proliferation.

Materials:

-

Human cancer cell line (e.g., HepG2 for hepatocellular carcinoma)

-

Complete cell culture medium

-

This compound (or sorafenib as a control) dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate reader

Procedure:

-

Seed the cancer cells into 96-well plates at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a DMSO control) for a specified duration (e.g., 72 hours).

-

After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each treatment condition relative to the DMSO control and determine the IC50 value.

Conclusion

This compound is a metabolite of sorafenib that, based on available evidence, retains inhibitory activity against key signaling pathways implicated in cancer, namely the VEGFR, PDGFR, and MAPK pathways[1]. While it is structurally very similar to its parent compound, a detailed characterization of its specific inhibitory potency and its precise contribution to the overall clinical efficacy of sorafenib remains an area for future research. The methodologies and foundational knowledge presented in this guide provide a robust framework for undertaking such investigations. As our understanding of drug metabolism and the activity of metabolites continues to evolve, a more complete picture of the role of this compound in cancer therapy will undoubtedly emerge.

References

Sources

- 1. ClinPGx [clinpgx.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Discovery and Synthesis of N-Desmethyl Sorafenib

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of N-Desmethyl sorafenib, a key metabolite of the multi-kinase inhibitor sorafenib. We will delve into its discovery within the metabolic pathway of sorafenib, explore its synthesis, and discuss its biological significance. This document is intended to serve as a valuable resource for professionals in the fields of medicinal chemistry, pharmacology, and drug development.

Introduction: The Significance of Metabolite Profiling in Drug Development

In the lifecycle of a drug, understanding its metabolic fate is as crucial as defining its primary mechanism of action. Metabolites can exhibit their own pharmacological activities, contribute to the overall therapeutic effect, or be responsible for adverse reactions. Sorafenib, a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and hepatocellular carcinoma (HCC), is a prime example of a drug with a complex metabolic profile.[1][2] Among its various metabolites, this compound (also known as M4) has garnered interest due to its structural similarity to the parent compound and its potential biological activity. This guide will illuminate the journey of this compound from its discovery as a metabolic byproduct to its synthesis and characterization.

The Discovery of this compound: A Product of Hepatic Metabolism

This compound was identified during preclinical and clinical investigations into the metabolic pathways of sorafenib.[3][4] The biotransformation of sorafenib primarily occurs in the liver, orchestrated by phase I and phase II drug-metabolizing enzymes.[5]

The Role of Cytochrome P450 3A4 (CYP3A4)

The formation of this compound is a phase I metabolic reaction, specifically an N-demethylation. This process is predominantly catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme.[3][5] CYP3A4 is a major enzyme in drug metabolism, responsible for the oxidative metabolism of a wide array of xenobiotics. In the case of sorafenib, CYP3A4 removes the methyl group from the terminal picolinamide moiety, yielding this compound.[3]

The metabolic conversion of sorafenib also leads to other metabolites, including the major circulating metabolite sorafenib N-oxide (M2), which exhibits in vitro potency similar to the parent drug.[1] this compound (M4), along with other oxidative metabolites, is considered a minor metabolite in circulation.[3]

graph Metabolism {

rankdir="LR";

node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];

edge [fontname="Arial", fontsize=9];

Sorafenib [label="Sorafenib", fillcolor="#F1F3F4", fontcolor="#202124"];

NDesmethyl [label="this compound (M4)", fillcolor="#F1F3F4", fontcolor="#202124"];

Other [label="Other Metabolites\n(e.g., N-oxide, M2)", fillcolor="#F1F3F4", fontcolor="#202124"];

Sorafenib -> NDesmethyl [label="CYP3A4\n(N-demethylation)", color="#34A853"];

Sorafenib -> Other [label="CYP3A4\n(Oxidation)", color="#4285F4"];

{rank=same; Sorafenib;}

{rank=same; NDesmethyl; Other;}

}

Figure 2: Retrosynthetic analysis of this compound.

Step-by-Step Synthetic Protocol

The following protocol is a proposed synthetic route based on established chemical transformations for analogous compounds.

Step 1: Synthesis of 4-(4-aminophenoxy)picolinamide

This key intermediate can be synthesized via a nucleophilic aromatic substitution reaction between 4-aminophenol and a suitable 4-halopicolinamide.

-

Reaction: 4-aminophenol is reacted with 4-chloropicolinamide in the presence of a base.

-

Detailed Protocol:

-

To a solution of 4-aminophenol in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a strong base like potassium tert-butoxide at room temperature.

-

Stir the resulting mixture for a period to ensure the formation of the phenoxide.

-

Add 4-chloropicolinamide to the reaction mixture.

-

Heat the reaction to an elevated temperature (e.g., 80-120 °C) and monitor the progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Upon completion, the reaction is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization to yield pure 4-(4-aminophenoxy)picolinamide.

Step 2: Synthesis of 4-chloro-3-(trifluoromethyl)phenyl isocyanate

This isocyanate is a commercially available reagent but can also be synthesized from 4-chloro-3-(trifluoromethyl)aniline.

-

Reaction: 4-chloro-3-(trifluoromethyl)aniline is reacted with phosgene or a phosgene equivalent like triphosgene.

-

Detailed Protocol (using triphosgene):

-

Dissolve 4-chloro-3-(trifluoromethyl)aniline in an inert solvent such as dichloromethane (DCM) or toluene.

-

Cool the solution in an ice bath.

-

Add a solution of triphosgene in the same solvent dropwise, maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or IR spectroscopy, looking for the disappearance of the amine and appearance of the isocyanate peak at ~2250-2275 cm⁻¹).

-

The solvent is carefully removed under reduced pressure to yield the crude isocyanate, which can be used in the next step without further purification. Caution: Phosgene and its equivalents are highly toxic and should be handled with extreme care in a well-ventilated fume hood.

Step 3: Synthesis of this compound

The final step involves the formation of the urea linkage.

-

Reaction: 4-(4-aminophenoxy)picolinamide is reacted with 4-chloro-3-(trifluoromethyl)phenyl isocyanate.

-

Detailed Protocol:

-

Dissolve 4-(4-aminophenoxy)picolinamide in a suitable aprotic solvent like acetonitrile or DCM.

-

To this solution, add 4-chloro-3-(trifluoromethyl)phenyl isocyanate dropwise at room temperature.

-

The reaction is typically exothermic and proceeds to completion within a few hours. Monitor the reaction by TLC or HPLC.

-

Upon completion, the product often precipitates out of the reaction mixture. The solid can be collected by filtration.

-

The crude this compound can be purified by washing with appropriate solvents or by recrystallization to obtain a high-purity product.

Biological Activity and Significance

While this compound is a minor metabolite, it is considered to be pharmacologically active.[1] Studies have indicated that this metabolite, along with others, can inhibit key signaling pathways involved in tumor growth and angiogenesis, such as the Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) pathways.[1]

A direct and comprehensive comparison of the in vitro potency of this compound to that of sorafenib is not extensively reported in the public domain. However, the structural similarity suggests that it likely retains some of the kinase inhibitory activity of the parent drug. The primary difference is the absence of the N-methyl group on the picolinamide. This modification could potentially alter its binding affinity to target kinases, as well as its pharmacokinetic properties such as cell permeability and metabolic stability.

For drug development professionals, the synthesis of this compound is important for several reasons:

-

Analytical Standard: It serves as a crucial reference standard for the accurate quantification of this metabolite in pharmacokinetic and metabolism studies of sorafenib.

-

Pharmacological Evaluation: Having access to the pure compound allows for detailed in vitro and in vivo studies to precisely determine its pharmacological and toxicological profile.

-

Structure-Activity Relationship (SAR) Studies: Comparing the activity of this compound with sorafenib provides valuable insights into the SAR of this class of compounds, particularly the role of the N-methyl group in kinase binding and overall activity.

Analytical Characterization

The characterization and quantification of this compound in biological matrices and as a pure compound are typically performed using a combination of chromatographic and spectrometric techniques.

Technique Application Key Parameters HPLC Purity assessment and quantification Reverse-phase C18 column, UV detection (typically around 265 nm), mobile phase often a mixture of acetonitrile and an aqueous buffer. LC-MS/MS Sensitive and selective quantification in biological fluids (plasma, urine) Triple quadrupole mass spectrometer, Multiple Reaction Monitoring (MRM) mode for high specificity. ¹H NMR Structural elucidation Chemical shifts and coupling constants confirm the absence of the N-methyl group and the presence of the other structural features. ¹³C NMR Structural elucidation Provides complementary information to ¹H NMR for full structural confirmation. Mass Spectrometry Molecular weight determination and fragmentation analysis High-resolution mass spectrometry (HRMS) for accurate mass determination.

Conclusion and Future Perspectives

This compound, a minor but active metabolite of sorafenib, represents an important piece in the complex puzzle of sorafenib's pharmacology. Its discovery through metabolic studies highlights the necessity of thorough metabolite profiling in drug development. While its synthesis can be achieved through a logical adaptation of existing methods for sorafenib, the availability of a pure standard is paramount for its analytical and pharmacological characterization.

Future research should focus on a more detailed and direct comparison of the kinase inhibitory profile and cellular activity of this compound with its parent compound, sorafenib. Such studies will provide a clearer understanding of its contribution to the overall therapeutic and toxicological effects of sorafenib treatment. Furthermore, exploring the potential for this metabolite to serve as a biomarker for sorafenib metabolism or response could have significant clinical implications.

References

-

PharmGKB. Sorafenib Pathways. [Link]

-

ClinPGx. Sorafenib Pharmacokinetics. [Link]

-

Oncology Central. Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. [Link]

-

Ye L, Yang X, Guo E, et al. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient. PLoS One. 2014;9(5):e96664. [Link]

-

Atlantis Press. Synthesis of 4-(4-aminophenoxy)-N-propylpicolinamide. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel 4-(4-Formamidophenylamino)-N-methylpicolinamide Derivatives as Potential Antitumor Agents. Molecules. 2021;26(4):1145. [Link]

- Strumberg, D., Clark, J. W., Mross, K., et al. Phase I and pharmacokinetic study of sorafenib in patients with hepatic or renal dysfunction: CALGB 60301. Journal of Clinical Oncology. 2009;27(15_suppl):3529-3529.

- Kane, R. C., Farrell, A. T., Sridhara, R., & Pazdur, R. (2006). Sorafenib for the treatment of advanced renal cell carcinoma. Clinical cancer research, 12(24), 7271–7278.

- Wilhelm, S. M., Carter, C., Tang, L., et al. BAY 43-9006 exhibits broad spectrum oral antitumor activity and targets the RAF/MEK/ERK pathway and receptor tyrosine kinases involved in tumor progression and angiogenesis. Cancer research. 2004;64(19):7099-7109.

- Abou-Alfa, G. K., Schwartz, L., Ricci, S., et al. (2008). Phase II study of sorafenib in patients with advanced hepatocellular carcinoma. Journal of Clinical Oncology, 26(25), 4208–4216.

- Llovet, J. M., Ricci, S., Mazzaferro, V., et al. (2008). Sorafenib in advanced hepatocellular carcinoma. New England Journal of Medicine, 359(4), 378–390.

- Escudier, B., Eisen, T., Stadler, W. M., et al. (2007). Sorafenib in advanced clear-cell renal-cell carcinoma. New England Journal of Medicine, 356(2), 125–134.

-

FDA. Clinical Pharmacology and Biopharmaceutics Review(s) for Nexavar (sorafenib). [Link]

Sources

- 1. ClinPGx [clinpgx.org]

- 2. oncology-central.com [oncology-central.com]

- 3. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sorafenib Metabolism Is Significantly Altered in the Liver Tumor Tissue of Hepatocellular Carcinoma Patient | PLOS One [journals.plos.org]

- 5. PharmGKB summary: Sorafenib Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Imperative of Purity in Kinase Inhibitor Therapeutics

An In-Depth Technical Guide: N-Desmethyl Sorafenib as a Critical Sorafenib Impurity

Sorafenib, a multi-kinase inhibitor, represents a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC).[1][2][3] Its mechanism hinges on the inhibition of tumor cell proliferation and angiogenesis by targeting key kinases like RAF, VEGFR, and PDGFR.[3][4][5] However, the efficacy and safety of any active pharmaceutical ingredient (API) are inextricably linked to its purity. The presence of impurities, even at trace levels, can potentially alter the drug's therapeutic effect, stability, and safety profile.[6][7]

This guide, prepared from the perspective of a Senior Application Scientist, provides a comprehensive technical overview of this compound (also known as Sorafenib metabolite M4), a critical impurity associated with the sorafenib API.[8][9] We will delve into its origins, analytical detection, and the regulatory framework that governs its control, offering field-proven insights into the causality behind experimental choices and validation strategies.

Chemical Identity and Provenance of this compound

This compound is an organic impurity that is structurally similar to the parent drug, differing by the absence of a methyl group on the terminal carboxamide moiety.

Table 1: Chemical Identity of Sorafenib and this compound

| Feature | Sorafenib | This compound |

| IUPAC Name | 4-(4-(3-(4-chloro-3-(trifluoromethyl)phenyl)ureido)phenoxy)-N-methylpicolinamide | 4-(4-((4-chloro-3-(trifluoromethyl)phenyl)carbamoylamino)phenoxy)picolinamide |

| CAS Number | 284461-73-0 | 284461-74-1 |

| Molecular Formula | C₂₁H₁₆ClF₃N₄O₃ | C₂₀H₁₄ClF₃N₄O₃ |

| Molecular Weight | 464.82 g/mol | 450.80 g/mol |

The provenance of this compound is twofold: it can arise as a metabolic byproduct in vivo and as a process-related impurity or degradation product during the manufacturing and storage of sorafenib.

Metabolic Pathway

Sorafenib is primarily metabolized in the liver.[1][9][10] The two principal pathways are oxidation mediated by the cytochrome P450 enzyme CYP3A4 and glucuronidation by UGT1A9.[4][9][10] N-demethylation to form this compound (M4) is a known CYP3A4-mediated metabolic route.[9] While the primary circulating metabolite is sorafenib N-oxide (M2), this compound is also a recognized metabolite whose biological activity and toxicological profile must be considered.[9][10]

Synthesis and Degradation Pathways

From a process chemistry perspective, this compound can potentially form as a byproduct if the precursor, 4-(4-aminophenoxy)picolinamide, is present and reacts with the isocyanate intermediate. More commonly, it can arise from the degradation of sorafenib itself. Forced degradation studies, which are mandated by regulatory bodies, help elucidate these pathways.[11][12] Studies show that sorafenib is susceptible to degradation under acidic and alkaline hydrolytic conditions, which could potentially lead to the cleavage of the N-methyl group, although it is generally stable under thermal, photolytic, and oxidative stress.[11][13][14]

Analytical Control Strategy: Detection and Quantification

A robust, validated, and stability-indicating analytical method is paramount for the control of this compound. High-Performance Liquid Chromatography (HPLC), particularly Reverse-Phase HPLC (RP-HPLC) coupled with UV or mass spectrometry detection, is the industry-standard technique.[11][15]

Causality in Method Development

The goal is to develop a method that can separate this compound from the main sorafenib peak and all other potential impurities.

-

Column Choice: A C18 stationary phase is the logical starting point. Its non-polar nature provides effective retention for the relatively lipophilic sorafenib and its analogs. The slight increase in polarity of this compound (due to the loss of a methyl group) allows for its chromatographic separation from the parent compound.

-

Mobile Phase Selection: A mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer is typical. Acetonitrile is often preferred for its lower viscosity and UV transparency. The aqueous phase is usually acidified slightly (e.g., with orthophosphoric acid or formic acid) to suppress the ionization of acidic and basic functional groups, leading to sharper, more symmetrical peaks.[14]

-

Detection: UV detection is suitable as the aromatic structures in both sorafenib and its impurity are strong chromophores. A detection wavelength of around 265 nm provides excellent sensitivity for both compounds.[11][14] For unequivocal identification and in cases of co-elution, tandem mass spectrometry (LC-MS/MS) is the definitive technique, monitoring the specific precursor-to-product ion transitions for each molecule.[14][16]

-

Elution Mode: A gradient elution program is often necessary. This is a critical choice to ensure that early-eluting polar impurities and the later-eluting main API peak are all resolved with optimal peak shape within a reasonable runtime.

Protocol: Stability-Indicating RP-HPLC Method

This protocol is a representative example synthesized from established methodologies and must be validated according to ICH Q2(R1) guidelines for its intended use.[11]

Objective: To quantify this compound impurity in Sorafenib drug substance.

1. Instrumentation & Materials:

-

HPLC or UPLC system with UV or PDA detector.

-

Data acquisition and processing software.

-

Analytical balance.

-

Volumetric flasks, pipettes, and autosampler vials.

-

Reference standards for Sorafenib and this compound.

-

HPLC-grade Acetonitrile, Methanol, and water.

-

Orthophosphoric acid or Formic acid.

2. Chromatographic Conditions:

Table 2: Example HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | C18, 250 mm x 4.6 mm, 5 µm | Standard for resolving non-polar to moderately polar compounds. |

| Mobile Phase A | 0.05% Orthophosphoric Acid in Water | Buffered aqueous phase to ensure consistent peak shape. |

| Mobile Phase B | Acetonitrile | Strong organic solvent for elution. |

| Flow Rate | 1.0 mL/min | Provides good efficiency without excessive pressure. |

| Elution Mode | Gradient | Ensures resolution of all impurities and the API. |

| Gradient Program | Time 0-5 min: 35% B; 5-20 min: 35-75% B; 20-25 min: 75% B; 25-26 min: 75-35% B; 26-30 min: 35% B | Optimized to separate the impurity from the main peak. |

| Column Temp. | 30 °C | Maintains consistent retention times and efficiency. |

| Detection | UV at 265 nm | High absorbance wavelength for sorafenib and related structures.[11] |

| Injection Vol. | 10 µL | Standard volume for good sensitivity. |

| Run Time | 30 minutes | Allows for elution of all components and column re-equilibration. |

3. Standard and Sample Preparation:

-

Diluent: Acetonitrile:Water (50:50 v/v).

-

This compound Stock (e.g., 100 µg/mL): Accurately weigh ~5 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

Sorafenib Sample (e.g., 1000 µg/mL): Accurately weigh ~50 mg of Sorafenib API into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

-

System Suitability: Prepare a solution containing both Sorafenib (e.g., 1000 µg/mL) and this compound at the specification limit (e.g., 0.15%).

4. Analysis and Calculation:

-

Inject the diluent (as a blank), followed by the system suitability solution (six replicate injections).

-

Inject the standard and sample solutions.

-